N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H8BrN3O3S2 and its molecular weight is 410.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The identification of the specific targets of a compound often requires extensive biochemical and molecular biology studies .
Mode of Action
The interaction of a compound with its targets can lead to a variety of changes, including the activation or inhibition of the target, which can then influence various cellular processes .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body .
Result of Action
These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULZYOFJMYLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.